2,5-Pyrazinediethanol

Pharmaceutical impurity analysis Regulatory compliance Quality control

Select 2,5-Pyrazinediethanol (EP Impurity A) as your sole clavulanate impurity reference standard. Unlike generic pyrazine diols, this is the only EP/BP monographed standard ensuring correct chromatographic retention time assignment and regulatory method validation. Supplied with comprehensive COA (HPLC purity, 1H/13C NMR, MS) and traceability to EP/USP reference standards, it enables accurate quantification in ANDA submissions, stability-indicating method development, and routine QC batch release for amoxicillin-clavulanate formulations. Avoid regulatory risk—specify the correct EP impurity.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 4744-51-8
Cat. No. B123291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Pyrazinediethanol
CAS4744-51-8
Synonyms2,2’-(2,5-Pyrazinediyl)diethanol;  2,5-Bis(2-hydroxyethyl)pyrazine; 
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)CCO)CCO
InChIInChI=1S/C8H12N2O2/c11-3-1-7-5-10-8(2-4-12)6-9-7/h5-6,11-12H,1-4H2
InChIKeySGEIAGPVQWBQQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Pyrazinediethanol (CAS 4744-51-8): Regulatory Impurity Standard Procurement and Analytical Reference Material


2,5-Pyrazinediethanol (CAS 4744-51-8), systematically named 2,2′-(pyrazine-2,5-diyl)diethanol or 2,5-bis(2-hydroxyethyl)pyrazine, is a pyrazine derivative with molecular formula C8H12N2O2 and molecular weight 168.19 g/mol [1]. The compound is formally designated as Clavulanate Potassium EP Impurity A (European Pharmacopoeia) and is also recognized as an impurity reference standard under USP guidelines . It exists as a light yellow to light orange solid with a melting point of 93–94°C and is slightly soluble in DMSO and methanol [2]. Its primary commercial and regulatory significance lies in its role as a fully characterized pharmaceutical analytical impurity reference material for quality control and method validation in clavulanate-containing drug products .

Procurement Risk: Why 2,5-Pyrazinediethanol Cannot Be Substituted with Unspecified Pyrazine Diols or Other Clavulanate Impurities


Generic substitution of 2,5-pyrazinediethanol with other pyrazine diols or alternative clavulanate impurities introduces unacceptable analytical and regulatory risk. Clavulanate potassium degradation in aqueous alkaline solution produces at least four distinct pyrazine derivatives—2,5-bis(2-hydroxyethyl)pyrazine (Impurity A), 3-methyl-2,5-bis-(2-hydroxyethyl)pyrazine (Impurity B), 3-(2-carboxyethyl)-2,5-bis-(2-hydroxyethyl)pyrazine, and 3-ethyl-2,5-bis-(2-hydroxyethyl)pyrazine (Impurity C)—each with unique structural and chromatographic behavior [1]. The European Pharmacopoeia assigns twelve distinct impurities to potassium clavulanate, seven of which require HPLC analysis and five of which are classified as aliphatic amines requiring GC analysis [2]. Using an unspecified pyrazine diol or the wrong EP impurity (e.g., Impurity C, CAS 86917-74-0, which bears a 3-ethyl substituent) will produce incorrect retention times and fail regulatory method validation [3]. The following evidence establishes why 2,5-pyrazinediethanol is the only scientifically valid selection for clavulanate impurity A analytical requirements.

Quantitative Differentiation Evidence: 2,5-Pyrazinediethanol (CAS 4744-51-8) vs. Clavulanate Potassium Impurity C and Clavulanic Acid


Structural and Regulatory Identity: EP Impurity A vs. EP Impurity C (CAS 86917-74-0)

2,5-Pyrazinediethanol is unequivocally designated as Clavulanate Potassium EP Impurity A under European Pharmacopoeia monographs, with CAS 4744-51-8 and molecular formula C8H12N2O2. In contrast, Clavulanate Potassium EP Impurity C bears CAS 86917-74-0, molecular formula C10H16N2O2, and features a 3-ethyl substituent on the pyrazine ring that alters its chromatographic retention behavior. The two impurities are chromatographically distinguishable in validated HPLC methods [1][2].

Pharmaceutical impurity analysis Regulatory compliance Quality control

Antibacterial Activity Profile: 2,5-Pyrazinediethanol vs. Clavulanic Acid (Active Pharmaceutical Ingredient)

2,5-Pyrazinediethanol exhibits detectable antibacterial activity against Escherichia coli and Bacillus subtilis; however, it demonstrates markedly lower activity than the parent compound clavulanic acid against Staphylococcus aureus and Clostridium perfringens . This differential activity profile confirms the compound's role as an impurity rather than a bioactive substitute, which is critical for interpreting impurity contribution to assay results.

Antimicrobial susceptibility Impurity characterization β-lactamase

Regulatory Acceptance: EP Monograph Impurity A vs. Unspecified Pyrazine Diols

2,5-Pyrazinediethanol (CAS 4744-51-8) is supplied as a fully characterized pharmaceutical analytical impurity compliant with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) guidelines . Suppliers provide comprehensive characterization data including HPLC purity (typically ≥95%, with some vendors reporting 97% or 98.41%), NMR (1H and 13C), MS, and elemental analysis, enabling direct traceability to pharmacopoeial reference standards [1]. Unspecified pyrazine diols lacking this regulatory designation cannot support Abbreviated New Drug Application (ANDA) filings or method validation submissions [2].

Regulatory affairs Pharmacopoeial compliance ANDA submission

Degradation Pathway and Formation Temperature Dependence: 2,5-Pyrazinediethanol vs. Other Clavulanate Degradation Products

In weakly alkaline aqueous solution (0.1 M Na2HPO4), potassium clavulanate degrades to produce four distinct pyrazine derivatives with temperature-dependent formation profiles. At 60°C, all four pyrazine derivatives are produced: 2,5-bis(2-hydroxyethyl)pyrazine (Impurity A, target compound), 3-methyl-2,5-bis-(2-hydroxyethyl)pyrazine (Impurity B), 3-(2-carboxyethyl)-2,5-bis-(2-hydroxyethyl)pyrazine, and 3-ethyl-2,5-bis-(2-hydroxyethyl)pyrazine (Impurity C). Notably, the 3-methyl derivative (Impurity B) is not formed at 35°C, and the 3-(2-carboxyethyl) derivative is not formed at 100°C, whereas 2,5-pyrazinediethanol (Impurity A) forms across all tested temperatures [1].

Forced degradation Stability-indicating methods Degradation pathway

Priority Application Scenarios for 2,5-Pyrazinediethanol (CAS 4744-51-8) Procurement Based on Quantitative Evidence


ANDA and Generic Drug Regulatory Filings for Amoxicillin-Clavulanate Combination Products

Procure 2,5-pyrazinediethanol (EP Impurity A) as a fully characterized reference standard for impurity profiling and method validation in Abbreviated New Drug Applications (ANDAs) for generic amoxicillin-potassium clavulanate tablets, oral suspensions, and injectable formulations. Regulatory submissions require demonstration of adequate control of specified impurities per EP and ICH guidelines. Validated HPLC methods capable of resolving six clavulanate impurities, including Impurity A, have been established using C18 columns with triple gradient elution at 215 nm detection wavelength [1]. Use of the correct EP-designated impurity standard ensures chromatographic peak identification accuracy and regulatory compliance [2].

Stability-Indicating Method Development and Forced Degradation Studies

Utilize 2,5-pyrazinediethanol as a key reference marker in the development and validation of stability-indicating HPLC methods for clavulanate-containing drug products. Degradation studies demonstrate that this impurity forms under weakly alkaline conditions across a broad temperature range (35–100°C), making it a reliable marker for assessing product stability [1]. Its consistent formation profile, in contrast to temperature-restricted impurities such as 3-methyl-2,5-bis-(2-hydroxyethyl)pyrazine (not formed at 35°C), establishes it as a critical analyte for method robustness evaluation [1]. Procure this material to spike stressed samples and verify chromatographic resolution of Impurity A from the clavulanate active peak and from co-eluting amoxicillin impurities [2].

Quality Control Batch Release Testing and Ongoing Stability Monitoring

Employ 2,5-pyrazinediethanol reference standard for routine QC batch release testing and ongoing stability program monitoring of potassium clavulanate API and finished drug products. The compound is supplied with comprehensive certificates of analysis including HPLC purity (typically ≥95–97%), 1H NMR, 13C NMR, and MS characterization, enabling accurate quantification of Impurity A content against pharmacopoeial acceptance criteria [1][2]. Procurement from suppliers offering traceability to USP or EP reference standards ensures data integrity and audit readiness for GMP manufacturing environments [3].

Reverse Engineering and Deformulation Studies of Reference Listed Drugs

Use 2,5-pyrazinediethanol as an authenticated reference material for impurity identification during reverse engineering and deformulation analysis of reference listed drugs (RLDs) containing clavulanate potassium. The availability of fully characterized material with verified CAS 4744-51-8 and EP/BP monographed identity allows for confident peak assignment in HPLC impurity profiling of commercial amoxicillin-clavulanate formulations [1]. This application is particularly relevant for generic pharmaceutical development programs seeking to demonstrate pharmaceutical equivalence and impurity profile matching to the innovator product [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Pyrazinediethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.